2-Bromo-6-chloropyrazolo[1,5-A]pyridine
Overview
Description
2-Bromo-6-chloropyrazolo[1,5-A]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. It is a derivative of pyrazolo[1,5-A]pyridine, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloropyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-6-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-A]pyridine ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient formation of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-6-chloropyrazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloropyridine
- 5-Bromo-6-chloropyrazolo[1,5-A]pyridine
- 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine
Uniqueness
2-Bromo-6-chloropyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-bromo-6-chloropyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-3-6-2-1-5(9)4-11(6)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCOUCJDHZZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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